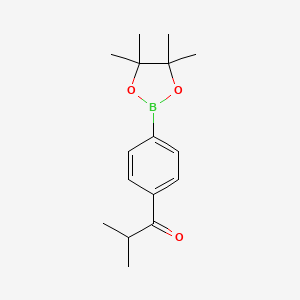

4-Isobutyrylphenylboronic acid pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Isobutyrylphenylboronic acid pinacol ester is an organoboron compound . It is a type of boronic acid ester, which are highly valuable building blocks in organic synthesis .

Synthesis Analysis

The synthesis of boronic esters like 4-Isobutyrylphenylboronic acid pinacol ester often involves borylation approaches . Protodeboronation of alkyl boronic esters is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .Chemical Reactions Analysis

Boronic esters are used in various chemical reactions. The most important application is the Suzuki–Miyaura coupling . They can also undergo transformations such as oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .Aplicaciones Científicas De Investigación

- PBAP has been utilized in designing ROS-responsive drug delivery systems . For instance, researchers modified hyaluronic acid (HA) with PBAP to create a novel structure (HA@CUR NPs). These nanoparticles efficiently encapsulate curcumin (CUR) and release it in response to reactive oxygen species (ROS) present in the inflammatory microenvironment .

- PBAP serves as a substrate in the Suzuki–Miyaura coupling reaction. This reaction enables the synthesis of diverse aryl compounds by coupling aryl halides with boronic acids. Researchers have explored PBAP’s role in this context, facilitating the creation of valuable organic molecules .

- PBAP derivatives contribute to the synthesis of novel compounds with potential as DYRK1A inhibitors . These inhibitors are relevant in neurodegenerative diseases and cancer research. By incorporating PBAP, researchers have developed pyridazino [4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs .

- Researchers have investigated the hydrolysis of phenylboronic pinacol esters , including PBAP. The kinetics of hydrolysis depend on substituents in the aromatic ring. Notably, the pH strongly influences the rate of this reaction, which is accelerated at physiological pH .

Drug Delivery Systems

Suzuki–Miyaura Coupling

DYRK1A Inhibitors

Hydrolysis Studies

Mecanismo De Acción

Target of Action

The primary target of 4-Isobutyrylphenylboronic acid pinacol ester is the transition metal catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used in organic synthesis to create carbon-carbon bonds .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the boronic ester transfers an organoboron group to the transition metal catalyst . This transfer is facilitated by the unique reactivity and low toxicity of the boronic ester .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, facilitated by the 4-Isobutyrylphenylboronic acid pinacol ester, leads to the formation of new carbon-carbon bonds . This reaction is part of a broader class of reactions known as palladium-catalyzed cross-coupling reactions , which are fundamental in the synthesis of a wide array of organic compounds .

Pharmacokinetics

These compounds are only marginally stable in water and their hydrolysis rate is considerably accelerated at physiological ph .

Result of Action

The result of the action of 4-Isobutyrylphenylboronic acid pinacol ester is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide array of organic compounds, including complex pharmaceuticals and polymers .

Action Environment

The action of 4-Isobutyrylphenylboronic acid pinacol ester is influenced by environmental factors such as pH and the presence of water. These compounds are only marginally stable in water and their hydrolysis rate is considerably accelerated at physiological pH . Therefore, the environment in which these compounds are used must be carefully controlled to ensure their stability and efficacy .

Direcciones Futuras

Propiedades

IUPAC Name |

2-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BO3/c1-11(2)14(18)12-7-9-13(10-8-12)17-19-15(3,4)16(5,6)20-17/h7-11H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHIQIMZJZLXMDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

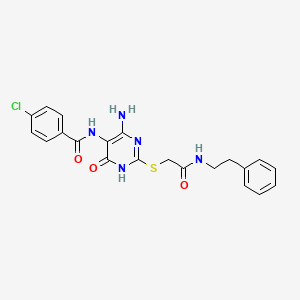

![8-(5-chloro-2-methylphenyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2827287.png)

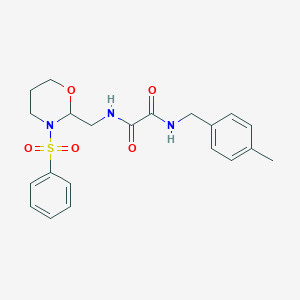

![N-[(4-chlorophenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2827302.png)

![N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B2827303.png)

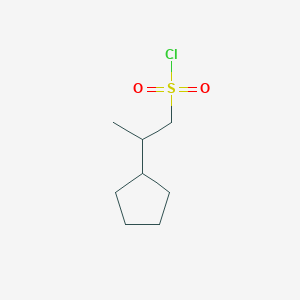

![2-Cyclopropyl-4-[[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2827309.png)